molecular formula C12H22ClNO B3964932 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride

2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride

Cat. No.: B3964932
M. Wt: 231.76 g/mol
InChI Key: BRDOYOSOUNXBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-ylbicyclo[321]octan-8-ol;hydrochloride is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a pyrrolidine ring attached to a bicyclo[321]octane framework, with an alcohol group at the 8th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol typically involves multiple steps. One common route starts with the preparation of the bicyclo[3.2.1]octane core, followed by the introduction of the pyrrolidine ring and the alcohol group. Key reagents and conditions include:

    Cyclopentadiene and Maleic Anhydride: These are used to form the bicyclic core through a Diels-Alder reaction.

    Pyrrolidine: Introduced via nucleophilic substitution.

    Oxidation and Reduction Steps: To introduce the alcohol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to an alcohol using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Solvents: Dichloromethane, ethanol.

Major Products

    Oxidation: Formation of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one.

    Reduction: Reformation of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol.

Scientific Research Applications

2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include modulation of neurotransmitter systems or inhibition of metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one: Similar structure but with a ketone group instead of an alcohol.

    2-Pyrrolidin-1-ylbicyclo[3.2.1]octane: Lacks the alcohol group, affecting its reactivity and applications.

Uniqueness

2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride is unique due to the presence of both the pyrrolidine ring and the alcohol group, which confer specific chemical properties and potential biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c14-12-9-3-5-10(12)11(6-4-9)13-7-1-2-8-13;/h9-12,14H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDOYOSOUNXBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3CCC2C3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
Reactant of Route 3
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
Reactant of Route 5
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.